molecular formula C21H23NO5S3 B2578026 4-ethoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide CAS No. 896344-63-1

4-ethoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide

Cat. No.: B2578026
CAS No.: 896344-63-1
M. Wt: 465.6
InChI Key: JTIIMYBSCRGTDH-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the ethoxy group: The ethoxy group can be introduced via an etherification reaction using an appropriate ethylating agent.

    Attachment of the tosylethyl group: This step involves the reaction of the intermediate with tosyl chloride and a suitable base to form the tosylethyl derivative.

    Incorporation of the thiophene ring:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential use as an antimicrobial agent or in drug development.

    Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide would depend on its specific application. In the context of antimicrobial activity, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide
  • N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide

Uniqueness

4-ethoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide is unique due to the presence of both ethoxy and tosylethyl groups, which may confer distinct chemical and biological properties compared to other sulfonamides. The thiophene ring also adds to its uniqueness, potentially enhancing its interactions with biological targets.

Properties

IUPAC Name

4-ethoxy-N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S3/c1-3-27-17-8-12-19(13-9-17)30(25,26)22-15-21(20-5-4-14-28-20)29(23,24)18-10-6-16(2)7-11-18/h4-14,21-22H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIIMYBSCRGTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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